molecular formula C8H14O B15192455 (1S-endo)-2-Norbornanemethanol CAS No. 67844-31-9

(1S-endo)-2-Norbornanemethanol

Cat. No.: B15192455
CAS No.: 67844-31-9
M. Wt: 126.20 g/mol
InChI Key: LWHKUVOYICRGGR-CSMHCCOUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S-endo)-2-Norbornanemethanol: is a bicyclic alcohol derived from norbornane. It is a chiral compound with significant importance in organic synthesis and various industrial applications. The compound is known for its unique structure, which includes a norbornane skeleton with a hydroxymethyl group attached to the second carbon atom in the endo position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S-endo)-2-Norbornanemethanol typically involves the Diels-Alder reaction, which is a powerful and widely used method in organic chemistry. The reaction involves the cycloaddition of a diene and a dienophile to form a six-membered ring. In this case, the diene is cyclopentadiene, and the dienophile is an appropriate alkene. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound often involves the use of chiral catalysts to achieve enantioselective synthesis. The process includes the preparation of the chiral catalyst, followed by the Diels-Alder reaction under optimized conditions to maximize yield and enantiomeric purity .

Chemical Reactions Analysis

Types of Reactions: (1S-endo)-2-Norbornanemethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: (1S-endo)-2-Norbornanemethanol is used as a chiral building block in the synthesis of complex organic molecules. Its unique structure makes it valuable in the development of new synthetic methodologies .

Biology and Medicine: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties. It is also used in the synthesis of pharmaceuticals and biologically active compounds .

Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and other specialty chemicals. Its unique structure and reactivity make it a versatile intermediate in various chemical processes .

Mechanism of Action

The mechanism of action of (1S-endo)-2-Norbornanemethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s unique bicyclic structure allows it to interact with enzymes and receptors in a specific manner, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: (1S-endo)-2-Norbornanemethanol is unique due to its specific stereochemistry and the presence of a hydroxymethyl group in the endo position. This unique structure imparts distinct reactivity and biological activity compared to other similar compounds .

Properties

CAS No.

67844-31-9

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

[(1S,2R,4R)-2-bicyclo[2.2.1]heptanyl]methanol

InChI

InChI=1S/C8H14O/c9-5-8-4-6-1-2-7(8)3-6/h6-9H,1-5H2/t6-,7+,8+/m1/s1

InChI Key

LWHKUVOYICRGGR-CSMHCCOUSA-N

Isomeric SMILES

C1C[C@H]2C[C@@H]1C[C@H]2CO

Canonical SMILES

C1CC2CC1CC2CO

Origin of Product

United States

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